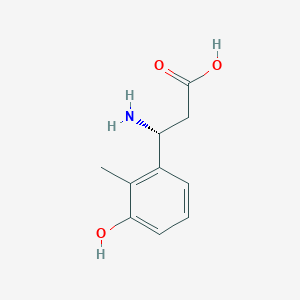

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid

Description

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid is a chiral β-amino acid derivative characterized by:

- Stereochemistry: (3R) configuration at the amino-bearing carbon.

- Functional groups: A propanoic acid backbone, a free amino group, and a phenyl ring substituted with 3-hydroxy and 2-methyl groups.

- This combination may influence biological activity, solubility, and pharmacokinetics .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-hydroxy-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-7(3-2-4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |

InChI Key |

WPNRMXBILKKMEW-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1O)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1=C(C=CC=C1O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine.

Scientific Research Applications

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Structural analogs differ in phenyl ring substituents, altering electronic, steric, and solubility profiles. Key examples include:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl, F) increase acidity of the propanoic acid group compared to the target’s electron-donating methyl and hydroxyl substituents .

- Steric hindrance : 2-Methyl in the target may reduce rotational freedom compared to para-substituted analogs (e.g., 4-hydroxy derivatives) .

- Hydrogen bonding : Hydroxyl groups (target and compounds) enhance solubility but may limit blood-brain barrier (BBB) permeability, as seen in BMAA () .

Pharmacokinetic and Bioavailability Insights

Limited data exist for the target compound, but BMAA (2-amino-3-(methylamino)propanoic acid) provides indirect insights:

Table 2: Pharmacokinetic Comparison (BMAA as a Reference)

| Compound Name | Bioavailability | BBB Permeability (ml/s/g) | Plasma t₁/₂ | Vd (L/kg) | Source (Evidence) |

|---|---|---|---|---|---|

| BMAA | Low | 2–5 × 10⁻⁵ | ~1 day | ~16 |

Implications :

- Polar groups (e.g., hydroxyl) likely restrict BBB penetration, as seen in BMAA’s low permeability .

- Large doses (>100 mg/kg) of BMAA are required for neurotoxicity, suggesting similar analogs may require high concentrations for activity .

:

- TfOH-catalyzed synthesis : Yields furan-2-yl derivatives under mild conditions (0°C, 2 hours) .

- AlX₃-catalyzed synthesis : Requires room temperature and longer reaction times .

:

Comparison :

- TfOH offers faster reactions but lower yields (48% in ) , while AlX₃ may improve selectivity for bulkier substituents.

Biological Activity

(3R)-3-Amino-3-(3-hydroxy-2-methylphenyl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a propanoic acid backbone. Its molecular formula is , and it exhibits significant pharmacological properties that warrant detailed exploration.

The synthesis of this compound can be achieved through various methods, including:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors.

- Chemical Synthesis : Employing traditional organic synthesis techniques, such as amination and hydroxylation reactions.

Pharmacological Effects

Research has indicated that this compound exhibits several key biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antioxidant Activity : The presence of the hydroxyl group enhances its capacity to scavenge free radicals, contributing to its antioxidant properties.

- Modulation of Neurotransmitter Systems : This compound may influence neurotransmitter release and receptor activity, particularly in the context of dopaminergic and serotonergic systems.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound can bind to various receptors in the central nervous system, modulating their activity.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity within the synaptic cleft.

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in a significant reduction in cell death and improved cell viability compared to controls.

- Antioxidant Activity Assessment : The compound demonstrated a strong capacity to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| L-Tyrosine | Amino acid with a phenolic hydroxyl group | Precursor for neurotransmitters |

| 2-Hydroxytyrosine | Hydroxylated derivative of tyrosine | Antioxidant properties |

| Phenylalanine | Aromatic amino acid without hydroxyl substitution | Precursor for dopamine synthesis |

The presence of both an amino group and a hydroxyl group in this compound contributes to its distinct biological profile compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.